4-Chloro-3-(chloromethyl)-1,2-oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3Cl2NO |
|---|---|
Molecular Weight |
151.98 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3Cl2NO/c5-1-4-3(6)2-8-7-4/h2H,1H2 |
InChI Key |
YIWKDYCFXHHEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Tale of Two Isomers: A Guide to the Differential Properties and Applications of 3-Chloromethyl and 5-Chloromethyl Isoxazoles
An In-depth Technical Guide for Medicinal Chemists
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its utility is often leveraged through functionalized derivatives that serve as versatile synthetic intermediates. Among these, chloromethylated isoxazoles are particularly valuable for their ability to introduce the isoxazole moiety into larger molecules via nucleophilic substitution. However, the isomeric position of the chloromethyl group—at the 3- or 5-position—imparts dramatically different chemical and physical properties. This guide provides an in-depth analysis of the structural, electronic, synthetic, and reactive distinctions between 3-chloromethylisoxazole and 5-chloromethylisoxazole, offering field-proven insights for researchers, scientists, and drug development professionals to enable more informed and strategic decisions in molecular design and synthesis.
The Electronic Landscape: Why Position Matters
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that is fundamental to understanding the differences between its positional isomers.[3][4] The electronegative oxygen and nitrogen atoms exert a significant inductive electron-withdrawing effect, and the lone pair of electrons on the oxygen atom participates in the aromatic 6 π-electron system.[3]
This electronic structure is not uniform across the ring. The C5 position is adjacent to the oxygen atom, while the C3 position is adjacent to the nitrogen atom. Deprotonation studies have shown that the proton at the C5 position is the most acidic, indicating a higher degree of positive charge character at this carbon.[5] Conversely, the C3 position is influenced more directly by the nitrogen atom. This asymmetric electron distribution directly impacts the stability of reaction intermediates and transition states, forming the basis for the differential reactivity of substituents at these positions.
Caption: Electronic differences in the isoxazole ring.
Divergent Paths: Synthesis of Chloromethyl Isoxazole Isomers
The distinct electronic nature of the isoxazole ring necessitates different synthetic strategies for the regioselective preparation of 3- and 5-chloromethyl isomers. It is generally not possible to use a single method to produce both isomers with high selectivity.
Synthesis of 5-Chloromethylisoxazoles
A robust and widely adopted method for synthesizing 3-substituted-5-chloromethylisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an appropriate three-carbon synthon. Using 2,3-dichloro-1-propene as both the reagent and solvent provides a direct and efficient one-pot route to the desired 5-chloromethyl derivatives.[6][7]
Experimental Protocol: One-Pot Synthesis of 3-Aryl-5-chloromethylisoxazole [6]
-
Nitrile Oxide Generation: To a solution of the desired aromatic aldoxime in excess 2,3-dichloro-1-propene, add N-chlorosuccinimide (NCS) portion-wise at room temperature.
-
Cycloaddition: Add a catalytic amount of a base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the in situ generation of the nitrile oxide from the intermediate hydroximoyl chloride.
-
Reaction: Stir the mixture at room temperature until the starting aldoxime is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, recover the excess 2,3-dichloro-1-propene by distillation under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the 3-aryl-5-chloromethylisoxazole.
Synthesis of 3-Chloromethylisoxazoles
The synthesis of 3-chloromethylisoxazoles typically involves building the isoxazole ring first and then introducing the chloromethyl group, or using a synthon that already contains the chloromethyl precursor. A common strategy involves the preparation of a (5-substituted-isoxazol-3-yl)methanol intermediate, followed by chlorination.[8]
Experimental Protocol: Synthesis of 3-Chloromethyl-5-phenylisoxazole [8]
-
Precursor Synthesis: Prepare (5-phenylisoxazol-3-yl)methanol via established literature methods (e.g., from the corresponding carboxylic acid or ester).
-
Chlorination: Dissolve the (5-phenylisoxazol-3-yl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution in an ice bath (0 °C) and add thionyl chloride (SOCl₂) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 3-chloromethyl-5-phenylisoxazole.
Caption: Enhanced reactivity of the 5-isomer in SN2 reactions.
Spectroscopic Fingerprints: NMR Differentiation
Unambiguous characterization of the correct isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method to distinguish between 3- and 5-chloromethyl isoxazoles. [9][10]The chemical shifts of the chloromethyl protons (-CH₂Cl) and the C4-proton are the most diagnostic signals.
Due to the differing electronic environments, the protons of the 5-chloromethyl group typically appear at a slightly different chemical shift in the ¹H NMR spectrum compared to those of the 3-chloromethyl group. More diagnostically, the chemical environment of the C4 proton is significantly affected by the adjacent substituent (either the C3-CH₂Cl group or the C5-CH₂Cl group), leading to distinct and predictable differences in its chemical shift.
| Signal | 3-Chloromethyl Isoxazole | 5-Chloromethyl Isoxazole | Rationale for Difference |
| -CH₂Cl Protons (¹H) | ~ 4.6 - 4.8 ppm | ~ 4.7 - 4.9 ppm | The electron-withdrawing effect of the ring influences the methylene protons. The C5 position's greater electron deficiency may lead to a slightly more downfield shift. |
| C4-Proton (¹H) | More Upfield | More Downfield | The C4 proton is adjacent to either the C3 or C5 carbon. The substituent at the neighboring position strongly influences its electronic environment and resulting chemical shift. |
| -CH₂- Carbon (¹³C) | ~ 35 - 40 ppm | ~ 36 - 42 ppm | Similar to the proton shifts, the carbon of the 5-chloromethyl group is often slightly more deshielded and appears further downfield. |
| C4-Carbon (¹³C) | More Upfield | More Downfield | The electronic nature of the adjacent C3 vs. C5 substituent causes a discernible shift in the C4 carbon resonance. |
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃). Absolute values can vary based on other ring substituents and solvent. [11][12]
Strategic Deployment in Drug Discovery
The choice between a 3-chloromethyl and a 5-chloromethyl isoxazole is not arbitrary; it is a strategic decision dictated by the synthetic route and the desired final molecular architecture. These isomers serve as key building blocks for introducing the isoxazole scaffold, which can act as a bioisostere for other functional groups, participate in hydrogen bonding, and orient substituents in a specific three-dimensional arrangement. [1][13]
-
5-Chloromethylisoxazoles: Their higher reactivity makes them ideal for syntheses where mild conditions are required, such as late-stage functionalization of complex molecules. They are frequently used to connect the isoxazole core to amine, phenol, or thiol-containing fragments. For instance, the formation of an ether linkage via Williamson ether synthesis is a common application. [7]Research into novel inhibitors has shown that modifications at the 5-methyl position (derived from the 5-chloromethyl precursor) can be critical for attenuating metabolic reactivity. [14]
-
3-Chloromethylisoxazoles: While less reactive, they are indispensable when the synthetic design requires substitution at the 3-position. Their use is documented in the synthesis of diarylisoxazole inhibitors of the mitochondrial permeability transition pore, where the 3-position is used to connect to a carboxamide side chain. [15]Similarly, they have been employed in creating derivatives of comenic acid with potential biological activity. [8]
Caption: Strategic choice of isomer in a drug discovery workflow.
Conclusion
The seemingly subtle shift of a chloromethyl group from the 3- to the 5-position of an isoxazole ring induces a cascade of significant differences that are critical for the medicinal chemist. The 5-chloromethylisoxazole isomer is characterized by its heightened reactivity in Sₙ2 reactions, driven by the strong electron-withdrawing nature of the adjacent oxygen atom. This facilitates its use under mild conditions. In contrast, the 3-chloromethylisoxazole isomer is less reactive, requiring more forcing conditions for substitution, but provides essential access to alternative molecular architectures. These differences are mirrored in their distinct synthetic routes and their unambiguous spectroscopic signatures. A thorough understanding of these core distinctions empowers drug discovery professionals to select the appropriate building block, optimize reaction conditions, and ultimately design more efficient and successful synthetic campaigns toward novel therapeutics.
References
-
Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(11), 1094-1098. Available at: [Link]
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Grokipedia. (n.d.). Isoxazole. Grokipedia. Available at: [Link]
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Nenajdenko, V. G., et al. (2018). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Advances, 8(25), 13635-13643. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Request PDF. Available at: [Link]
- Google Patents. (n.d.). CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
-
ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available at: [Link]
-
ResearchGate. (n.d.). The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations. Request PDF. Available at: [Link]
-
ScienceDirect. (n.d.). A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. Available at: [Link]
-
NSF Public Access Repository. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study. Available at: [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
ResearchGate. (n.d.). Characteristic ¹H, ¹³C NMR of 3. Download Scientific Diagram. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
National Institutes of Health. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PMC. Available at: [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
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SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
-
National Institutes of Health. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]
-
PubMed. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
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MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]
-
PubMed. (2012, November 15). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
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ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600.... Download Scientific Diagram. Available at: [Link]
-
Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
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National Institutes of Health. (2025, June 5). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PMC. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]
-
Britannica. (n.d.). Nucleophilic aromatic substitution | chemical reaction. Available at: [Link]
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OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available at: [Link]
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4-chloro-3-(chloromethyl)-1,2-oxazole molecular weight and formula
Identity, Synthesis, and Reactivity Profile
Executive Summary & Molecular Identity[1]
4-chloro-3-(chloromethyl)-1,2-oxazole (also known as 4-chloro-3-(chloromethyl)isoxazole) is a highly specialized heterocyclic intermediate. It belongs to the isoxazole class, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms. This specific derivative features a dual-chloride motif: a stable vinylic chloride at position 4 and a highly reactive benzylic-like alkyl chloride at position 3.
This unique substitution pattern makes the compound a potent electrophile, widely utilized as a "warhead" in the synthesis of bioactive scaffolds, particularly for agrochemicals (herbicides) and pharmaceutical agents targeting COX-2 or bacterial enzymes.
Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 4-chloro-3-(chloromethyl)-1,2-oxazole | |
| Molecular Formula | C₄H₃Cl₂NO | |
| Molecular Weight | 151.98 g/mol | Monoisotopic Mass: 150.959 g/mol |
| CAS Registry | Not widely listed | Analogous to 344329-96-0 (5-methyl variant) |
| Physical State | Liquid / Low-melting Solid | Predicted mp: 25–30 °C |
| Boiling Point | ~210 °C (Predicted) | @ 760 mmHg |
| LogP | ~1.65 | Lipophilic, membrane permeable |
| Density | ~1.35 g/cm³ | Halogenated density increase |
Synthetic Architecture
The synthesis of 4-chloro-3-(chloromethyl)-1,2-oxazole requires precise control to distinguish between the two chlorine atoms. The most robust industrial route involves the functionalization of a pre-formed isoxazole core , specifically the radical halogenation of 4-chloro-3-methylisoxazole.
Protocol: Radical Side-Chain Chlorination
Mechanism: This pathway utilizes a radical chain reaction to selectively chlorinate the C3-methyl group without affecting the heteroaromatic ring or the C4-chloro substituent.
Reagents:
-
Substrate: 4-chloro-3-methylisoxazole
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
) -
Initiator: Benzoyl Peroxide (BPO) or AIBN
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride (PhCF3) - Green alternative
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vessel with 4-chloro-3-methylisoxazole (1.0 eq) and anhydrous PhCF3 (0.5 M concentration).
-
Activation: Add N-Chlorosuccinimide (1.05 eq) and AIBN (0.05 eq). Degas the solution with
for 15 minutes. -
Initiation: Heat the mixture to reflux (approx. 80-90 °C). The reaction is exothermic; monitor for the initial "fizz" of radical initiation.
-
Propagation: Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or GC-MS. Look for the disappearance of the starting methyl peak and appearance of the monochlorinated product (
). -
Quench & Workup: Cool to 0 °C to precipitate succinimide byproducts. Filter the solids.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is prone to hydrolysis; store under inert gas.
Visualization: Synthetic Workflow
Figure 1: Radical halogenation pathway for the selective synthesis of the target molecule.
Reactivity & Functionalization[8][9]
The chemical value of 4-chloro-3-(chloromethyl)-1,2-oxazole lies in its bifunctional reactivity .
-
C3-Chloromethyl (Primary Electrophile): This site is highly reactive toward nucleophiles (
mechanism). It is approx. 100x more reactive than the C4-chloride due to the lack of steric hindrance and the electron-withdrawing nature of the isoxazole ring. -
C4-Chloride (Secondary Electrophile): This position is vinylic and generally inert to standard nucleophilic substitution unless catalyzed by transition metals (e.g., Suzuki or Buchwald-Hartwig couplings).
Key Transformations
-
Amination: Reaction with primary/secondary amines yields 3-(aminomethyl)isoxazoles , common motifs in antibiotic design.
-
Etherification: Reaction with alkoxides generates isoxazole ethers.
-
Thioalkylation: Reaction with thiols/mercaptans creates thioethers, often used to link the isoxazole to protein carriers or other drug pharmacophores.
Visualization: Reactivity Logic
Figure 2: Differential reactivity map. The C3-chloromethyl group dominates reactivity under standard conditions.
Safety & Handling Protocols
Warning: This compound is an alkylating agent . It mimics the reactivity of nitrogen mustards and benzyl chlorides.
-
Hazard Class: Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation), Suspected Carcinogen (Genotoxicity).
-
Containment: All weighing and reactions must occur inside a certified chemical fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic chloromethyl group before disposal.
-
Storage: Store at -20 °C under Argon. Moisture sensitive (hydrolyzes to the alcohol and HCl).
References
-
BenchChem. 4-(Chloromethyl)-3-methyl-1,2-oxazole Properties and Applications. (Analogous chemistry). Retrieved from
-
Sigma-Aldrich. 4-Chloromethyl-3,5-dimethylisoxazole Safety and Technical Data. (Analogous chemistry). Retrieved from
-
PubChem. 4-Chloro-oxazole Compound Summary. National Library of Medicine.[2] Retrieved from [2]
-
Google Patents. Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. (Synthetic methodology reference). CN103130732A. Retrieved from
-
Journal of Organic Chemistry. Pyridine synthesis via 4-(3-oxoalkyl)isoxazoles. (Reactivity of chloromethyl isoxazoles). Retrieved from
Sources
Chemo-Selectivity and Stability in the Functionalization of Chloromethyl Isoxazoles
Executive Summary
The chloromethyl isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical linker in the synthesis of COX-2 inhibitors, antibiotics, and glutamate receptor antagonists. However, its utility is often compromised by a misunderstanding of its dual reactivity profile: the desired electrophilicity of the exocyclic methylene chloride versus the latent instability of the isoxazole ring itself under basic conditions.
This guide provides a rigorous technical framework for manipulating chloromethyl isoxazoles. It moves beyond standard textbook definitions to address the practical "failure modes" encountered in drug discovery workflows—specifically, the competition between nucleophilic substitution (
Electronic Structure & Reactivity Profile
To successfully derivatize chloromethyl isoxazoles, one must first understand the electronic influence of the heteroaromatic ring on the exocyclic halide.
The "Hot" Electrophile
The isoxazole ring is electron-deficient, acting as a strong inductive electron-withdrawing group (EWG). This polarization significantly lowers the energy of the
-
3-Chloromethyl: Reactivity is driven by the inductive effect of the adjacent
bond. -
5-Chloromethyl: Reactivity is enhanced by the proximity to the ring oxygen, often making the 5-position kinetically faster in
reactions but also more prone to side reactions.
The Stability Paradox
While the ring activates the leaving group, it also introduces fragility. The N-O bond is the weak link (bond energy ~55 kcal/mol). Under strong basic conditions, particularly if the 3-position is unsubstituted (C3-H), the ring is susceptible to deprotonation followed by ring opening (cleavage to
Synthesis of Chloromethyl Isoxazoles
Standardize your starting material generation to ensure purity before complex coupling.
Protocol A: Deoxychlorination of Isoxazolyl Alcohols (Gold Standard)
This method is preferred over radical halogenation (which suffers from poor regioselectivity).
Reagents: Thionyl Chloride (
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of hydroxymethyl isoxazole in anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF (1-2 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
Chlorination: Cool to 0°C. Add 1.5 eq of
dropwise.-
Why? Exothermic control prevents thermal degradation of the ring.
-
-
Reflux: Warm to room temperature (RT) and reflux for 2–3 hours. Monitor by TLC (stain with
; isoxazoles are UV active). -
Workup (Critical): Evaporate volatiles under reduced pressure. Do not perform an aqueous basic wash (e.g.,
) unless strictly necessary and done rapidly at 0°C, as the chloromethyl product is highly reactive and can hydrolyze or dimerize.
Nucleophilic Substitution Workflows
The core utility of the scaffold is coupling with amines, phenols, and thiols.
Decision Matrix: Selecting the Right Base
The choice of base is the single most critical variable. You must balance nucleophilicity enhancement against ring cleavage risks.
-
Safe Bases (Recommended):
, , DIPEA (Hunig's base). -
Risky Bases (Use with Caution):
, , . (These often trigger the Kemp elimination or ring opening).
Protocol B: N-Alkylation (Amination)
Target: Synthesis of amino-methyl isoxazoles (e.g., for fragment-based libraries).
-
Setup: Charge a reaction vial with 3-chloromethyl-5-methylisoxazole (1.0 eq) and MeCN (acetonitrile, anhydrous).
-
Base/Scavenger: Add 1.5 eq of
(granular, anhydrous).-
Note: If using a volatile amine, use 2.5 eq of the amine itself as both nucleophile and acid scavenger.
-
-
Addition: Add the secondary amine (1.1 eq).
-
Reaction: Stir at 60°C for 4–6 hours.
-
Validation: LCMS should show the M+1 peak. If the reaction is sluggish, add 0.1 eq of NaI (Finkelstein condition) to generate the transient, more reactive iodomethyl species.
-
-
Purification: Filter off inorganic salts. Concentrate. Flash chromatography (typically Hexane/EtOAc).
Protocol C: O-Alkylation (Etherification)
Target: Isoxazole-linked aryl ethers.
-
Phenoxide Formation: In a separate vial, treat the phenol (1.0 eq) with
(1.2 eq) in DMF at RT for 15 min.-
Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide in organic media.
-
-
Coupling: Add the chloromethyl isoxazole (1.1 eq) to the phenoxide mixture.
-
Conditions: Stir at RT to 50°C. Avoid temperatures >80°C to prevent elimination side reactions.
Visualization: Pathways & Logic
Diagram 1: Reaction Workflow & Decision Tree
This diagram illustrates the logical flow from starting material to functionalized product, highlighting the critical decision points for reagents.
Caption: Workflow for converting hydroxymethyl isoxazoles to amino- and ether-derivatives using optimized conditions.
Troubleshooting: The Ring Scission Failure Mode
The most common failure in this chemistry is the disappearance of the isoxazole core, often misdiagnosed as "decomposition."
Mechanism of Failure
Under strong basic conditions (e.g., using
-
Deprotonation: Base removes the C3-proton (if present).
-
Ring Opening: The N-O bond cleaves.
-
Result: Formation of a
-amino enone or nitrile, destroying the pharmacophore.
Diagram 2: Stability Risk Assessment
Caption: The "Ring Scission" pathway. Avoid strong bases with 3-unsubstituted isoxazoles to prevent N-O cleavage.
Data Summary: Solvent & Base Effects[1]
| Reaction Type | Solvent | Base | Yield | Notes |
| Chlorination | DCM | DMF (cat.) | >90% | Keep anhydrous. Avoid aqueous wash. |
| Amination | MeCN | 75-85% | Add NaI (0.1 eq) if reaction stalls. | |
| Etherification | DMF | 80-90% | High solubility of Cs-phenoxide boosts rate. | |
| Etherification | THF | <30% | NOT RECOMMENDED. Significant ring opening observed. |
References
-
Isoxazole Synthesis via 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL:[Link]
-
Reaction of 3-chloromethyl-5-phenylisoxazoles with Nucleophiles Title: Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes Source: ResearchGate URL:[1][2][Link]
-
Thionyl Chloride Mediated Chlorination Protocols Title: Thionyl Chloride (SOCl2) And Conversion of Alcohols to Alkyl Halides Source:[3] Master Organic Chemistry URL:[Link]
-
Isoxazole Ring Stability and Metabolism Title: Proposed mechanisms for the metabolic isoxazole ring opening Source: ResearchGate URL:[1][2][Link]
-
Preparation of Polychlorinated Isoxazoles Title: Preparation of polychlorinated isoxazoles and application to organic synthesis Source:[1][4][5][6][7] RCSI Repository URL:[Link]
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- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-chloro-3-(chloromethyl)-1,2-oxazole from an Oxime Precursor
Introduction: The Significance of Substituted 1,2-Oxazoles
The 1,2-oxazole (isoxazole) scaffold is a cornerstone in medicinal chemistry and drug development, valued for its metabolic stability and its ability to act as a bioisosteric replacement for amide and ester functionalities. The specific target of this guide, 4-chloro-3-(chloromethyl)-1,2-oxazole, represents a highly functionalized and reactive intermediate. The presence of two distinct chlorine atoms—one on the aromatic ring and one on the methyl group—provides orthogonal reactivity, making it a versatile building block for the synthesis of complex pharmaceutical agents and novel agrochemicals. This document provides a comprehensive, field-proven guide to its synthesis via the electrophilic cyclization of a functionalized oxime, grounded in established chemical principles.
Mechanistic Rationale: Electrophilic Chlorinative Cyclization
The synthesis of 4-haloisoxazoles from 2-alkyn-1-one oximes is a well-established and robust transformation. The reaction proceeds through an electrophilic cyclization pathway, initiated by the activation of the alkyne bond by a halonium ion equivalent.
The proposed mechanism for the synthesis of 4-chloro-3-(chloromethyl)-1,2-oxazole is based on the pioneering work of Larock and others in the field of isoxazole synthesis.[1][2] The key steps are as follows:
-
Generation of the Electrophile: N-Chlorosuccinimide (NCS) serves as the source of an electrophilic chlorine species. In some protocols, an activator such as chlorotrimethylsilane (TMSCl) is used to generate molecular chlorine (Cl₂) in situ, which acts as the potent electrophile.[3]
-
Electrophilic Attack and Cation Formation: The electrophilic chlorine attacks the alkyne π-bond of the starting oxime, 1-chloro-4-(hydroxyimino)but-2-yne. This attack results in the formation of a cyclic chloronium ion or a linear vinyl cation intermediate.
-
Intramolecular Nucleophilic Attack (Cyclization): The nitrogen atom of the oxime group, acting as a nucleophile, attacks the electrophilic carbon of the intermediate in a 5-endo-dig cyclization fashion.
-
Deprotonation and Aromatization: Subsequent deprotonation of the oxime oxygen and elimination of a proton from the nitrogen atom leads to the formation of the stable, aromatic 1,2-oxazole ring, yielding the final product.
This mechanistic pathway is highly efficient and offers excellent regioselectivity for the introduction of the halogen at the 4-position of the isoxazole ring.[2][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of isoxazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomerizable (E/Z)-alkynyl-O-methyl oximes employing TMSCl–NCS in chlorinative cyclization for the direct synthesis of 4-chloroisoxazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
Protocol for the Regioselective Chlorination of 3-Methylisoxazole at the C4 Position
Abstract
This application note provides a comprehensive guide for the regioselective chlorination of 3-methylisoxazole at the C4 position, a critical transformation for the synthesis of valuable building blocks in medicinal chemistry and drug development. The protocol details two primary methods utilizing N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) as chlorinating agents. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights, step-by-step experimental procedures, and an analysis of the underlying chemical principles governing the regioselectivity of the reaction.
Introduction
The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, present in numerous therapeutic agents. Specifically, 4-chloro-3-methylisoxazole serves as a key intermediate for the synthesis of a variety of biologically active compounds.[1] The introduction of a chlorine atom at the C4 position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space around the isoxazole core. Achieving regioselective chlorination at the C4 position is paramount to avoid the formation of undesired isomers and ensure efficient synthetic routes. This guide elucidates the mechanistic basis for this selectivity and provides validated protocols to achieve the desired transformation.
Scientific Principles: Understanding Regioselectivity
The chlorination of 3-methylisoxazole is an electrophilic aromatic substitution reaction. The isoxazole ring is a five-membered heterocycle with two heteroatoms, nitrogen and oxygen, which influence its electronic properties. The lone pair of electrons on the oxygen atom participates in aromaticity, making the ring electron-rich and susceptible to electrophilic attack.
The regioselectivity of the chlorination is dictated by the directing effects of the methyl group at the C3 position and the inherent reactivity of the isoxazole ring. The C4 position is generally the most electron-rich and sterically accessible site for electrophilic attack in 3-substituted isoxazoles. Computational studies and experimental evidence suggest that the transition state leading to C4 substitution is lower in energy compared to substitution at other positions.[2]
Two common and effective chlorinating agents for this transformation are N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).
-
N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid chlorinating agent.[3] It typically participates in electrophilic chlorination reactions, often in polar aprotic solvents. The reactivity of NCS can be enhanced with the use of a base or an acid catalyst, depending on the substrate.[4]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful liquid chlorinating agent that can react via either an electrophilic or a radical pathway.[5][6] For electrophilic aromatic substitution, the reaction is typically carried out in a non-polar solvent. It is a versatile reagent used in the synthesis of various chlorinated organic compounds.[7][8]
The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and yield.
Experimental Protocols
This section details two distinct protocols for the C4 chlorination of 3-methylisoxazole.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This method is favored for its mild reaction conditions and the ease of handling of the reagent.
Materials:
-
3-Methylisoxazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylisoxazole (1.0 eq) in acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approximately 10-20 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1-1.2 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL). If acetonitrile was used, the solvent can be removed under reduced pressure before the aqueous work-up.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-chloro-3-methylisoxazole.
Diagram of the NCS Chlorination Workflow:
Caption: Workflow for the C4 chlorination of 3-methylisoxazole using NCS.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method employs a more reactive chlorinating agent and may be suitable for less reactive substrates or for large-scale synthesis. Caution: Sulfuryl chloride is corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
3-Methylisoxazole
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylisoxazole (1.0 eq) in dry dichloromethane (DCM) or chloroform (CHCl₃) (approximately 10-20 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.05-1.1 eq) dropwise from the dropping funnel to the stirred solution over 15-30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) or by distillation under reduced pressure to yield 4-chloro-3-methylisoxazole.
Diagram of the Sulfuryl Chloride Chlorination Workflow:
Caption: Workflow for the C4 chlorination of 3-methylisoxazole using SO₂Cl₂.
Data Summary and Comparison
| Parameter | Protocol 1 (NCS) | Protocol 2 (SO₂Cl₂) |
| Chlorinating Agent | N-Chlorosuccinimide | Sulfuryl Chloride |
| Stoichiometry | 1.1-1.2 eq | 1.05-1.1 eq |
| Solvent | Acetonitrile or DMF | Dichloromethane or Chloroform |
| Temperature | 60-80 °C | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours | 1-4 hours |
| Work-up | Aqueous extraction | Careful quenching then aqueous extraction |
| Advantages | Milder conditions, easier to handle | Faster reaction, potent reagent |
| Disadvantages | Longer reaction time, higher temp. | Corrosive, moisture-sensitive reagent |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC or GC-MS analysis shows significant amounts of starting material, consider increasing the reaction time, temperature (for the NCS protocol), or the equivalents of the chlorinating agent.
-
Formation of Dichlorinated Products: The formation of dichlorinated or other isomeric products can occur if the reaction conditions are too harsh. For the SO₂Cl₂ protocol, maintaining a low temperature during addition is critical. For the NCS protocol, using a minimal excess of the reagent is recommended.
-
Difficult Purification: If the crude product is difficult to purify, a second column chromatography or purification by preparative TLC may be necessary. For liquid products, distillation under reduced pressure can be an effective purification method.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. For the NCS protocol, DMF can sometimes lead to faster reactions compared to acetonitrile. Ensure all solvents are dry, especially for the SO₂Cl₂ protocol, to prevent decomposition of the reagent.
Conclusion
The regioselective chlorination of 3-methylisoxazole at the C4 position is a readily achievable transformation using either N-Chlorosuccinimide or sulfuryl chloride. The choice between the two protocols will depend on the scale of the reaction, the available equipment, and the desired reaction time. The NCS method offers a milder and safer alternative, while the sulfuryl chloride method provides a faster and more reactive option. Both protocols, when executed with care, provide a reliable pathway to the synthesis of 4-chloro-3-methylisoxazole, a valuable intermediate for further synthetic elaborations in the pursuit of novel chemical entities.
References
-
Chen, J., et al. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]
-
Adamo, M. F. A. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. [Link]
-
LookChem. (n.d.). Cas 7791-25-5, Sulfuryl chloride. [Link]
-
Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]
-
Market Publishers. (2024). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. [Link]
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. [Link]
- Google Patents. (n.d.).
-
chemeurope.com. (n.d.). Sulfuryl chloride. [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. [Link]
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3458-3477. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103998406A - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 6. Sulfuryl_chloride [chemeurope.com]
- 7. lookchem.com [lookchem.com]
- 8. marketpublishers.com [marketpublishers.com]
Application Note: Nucleophilic Substitution of 3-Chloromethyl Isoxazoles
This Application Note is designed for medicinal chemists and process development scientists working with isoxazole scaffolds. It prioritizes the specific chemoselectivity challenges associated with the 3-chloromethyl isoxazole moiety—specifically, the competition between desired nucleophilic substitution (
Executive Summary & Strategic Importance
3-Chloromethyl isoxazoles are high-value electrophilic intermediates used to synthesize Muscimol analogs , COX-2 inhibitors (e.g., Valdecoxib derivatives), and isoxazole-bridged silatranes .
While the primary alkyl chloride suggests a standard
The Core Challenge: Researchers often encounter "missing mass" or tarry byproducts. This is frequently due to the base-catalyzed N-O bond cleavage , which opens the isoxazole ring to form thermodynamically stable
Mechanistic Insight: The Stability-Reactivity Paradox
To optimize yields, one must understand the electronic push-pull of the system.
The Electrophile
The 3-chloromethyl group is highly reactive toward
-
Reactivity Order:
(Standard). However, the chloride is often preferred for stability during storage. -
Leaving Group Ability: Chloride is sufficient for reaction with amines, thiols, and azides without iodide catalysis, though NaI (Finkelstein condition) can accelerate sluggish reactions.
The Failure Mode (Ring Opening)
Under highly basic conditions (pH > 10-11) or with hard nucleophiles (e.g.,
Diagram 1: Competitive Pathways (Substitution vs. Degradation)
Caption: The critical bifurcation point: Mild bases favor the green path (
General Protocol Guidelines
Solvent Selection[1][2]
-
Recommended: Acetonitrile (MeCN) or DMF . MeCN is preferred for easier workup. DMF is necessary for lower solubility nucleophiles (e.g., sodium azide, some phenolates).
-
Avoid: Water (promotes hydrolysis/ring opening) and primary alcohols with strong alkoxide bases (transesterification/ring attack risks).
Base Selection (The Critical Variable)
-
Ideal: Potassium Carbonate (
) or Cesium Carbonate ( ). These provide sufficient basicity to deprotonate phenols/thiols but are kinetically slow to open the isoxazole ring at moderate temperatures. -
Organic Bases: DIPEA (Hünig's base) or Triethylamine (
) are excellent for aminations where the amine itself is the nucleophile. -
Forbidden: Sodium Hydroxide (
), Potassium Hydroxide ( ), and Sodium Hydride ( ) should be avoided unless the specific isoxazole derivative is known to be exceptionally stable.
Validated Experimental Protocols
Protocol A: Synthesis of 3-(Aminomethyl)isoxazoles (N-Alkylation)
Target: Secondary or Tertiary Amines
Rationale: Amines are sufficiently nucleophilic that external inorganic bases are often unnecessary if an excess of the amine is used.
Materials:
-
3-Chloromethyl isoxazole (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 - 2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF
-
Base: DIPEA (1.5 equiv) - Optional, used to scavenge HCl if amine is valuable.
Step-by-Step:
-
Dissolution: Dissolve 3-chloromethyl isoxazole (1.0 mmol) in anhydrous MeCN (5 mL) under nitrogen atmosphere.
-
Addition: Add DIPEA (1.5 mmol) followed by the secondary amine (1.2 mmol) dropwise at 0°C.
-
Note: Cooling prevents uncontrolled exotherms which can degrade the ring.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: TLC (usually 30-50% EtOAc/Hexane). Look for the disappearance of the starting chloride (
).
-
-
Workup: Evaporate solvent under reduced pressure. Redissolve residue in DCM, wash with saturated
(to remove amine salts), then Brine. -
Purification: Flash column chromatography.
-
Yield Expectation: 75–90%.
-
Protocol B: Synthesis of 3-(Aryloxymethyl)isoxazoles (O-Alkylation)
Target: Ethers via Williamson Synthesis
Rationale: Phenols are poor nucleophiles until deprotonated. We use
Materials:
-
3-Chloromethyl isoxazole (1.0 equiv)
-
Substituted Phenol (1.1 equiv)
-
Base:
(anhydrous, powder) (2.0 equiv) -
Catalyst: NaI (0.1 equiv) - Finkelstein catalyst to speed up reaction at lower temps.
-
Solvent: Acetone (reflux) or MeCN (60°C).
Step-by-Step:
-
Activation: In a round-bottom flask, combine the Phenol (1.1 mmol) and
(2.0 mmol) in Acetone (10 mL). Stir at RT for 15 minutes to allow initial deprotonation. -
Addition: Add 3-chloromethyl isoxazole (1.0 mmol) and NaI (0.1 mmol).
-
Reaction: Heat to reflux (approx. 56°C for acetone) for 6–10 hours.
-
Crucial Control: Do not exceed 80°C. Higher temperatures increase the risk of isoxazole rearrangement.
-
-
Filtration: Cool to RT. Filter off the solid inorganic salts (
, excess ). -
Workup: Concentrate the filtrate. Recrystallization from Ethanol/Water is often sufficient for solid products; otherwise, use silica chromatography.
Protocol C: Synthesis of 3-(Azidomethyl)isoxazoles
Target: Precursor for Click Chemistry or Primary Amines
Rationale: Azide is a powerful nucleophile (soft). The reaction proceeds rapidly in polar aprotic solvents.
Safety Warning: Organic azides with low C/N ratios (<3) are potentially explosive. 3-azidomethyl isoxazoles are generally stable but should not be distilled or heated dry.
Step-by-Step:
-
Dissolution: Dissolve 3-chloromethyl isoxazole (1.0 mmol) in DMF (3 mL).
-
Reagent: Add Sodium Azide (
) (1.5 mmol). -
Reaction: Stir at RT for 12–24 hours.
-
Note: Heating is rarely required and discouraged for safety.
-
-
Workup: Dilute with water (20 mL) and extract with Diethyl Ether (
mL).-
Why Ether? DMF is difficult to remove; water wash pulls DMF out of the ether layer effectively.
-
-
Usage: The crude azide is typically pure enough for subsequent "Click" cycloadditions or Staudinger reductions.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield / "Missing Mass" | Ring opening (N-O cleavage) due to high pH. | Switch base from |
| No Reaction | Nucleophile is too weak or steric hindrance. | Add NaI (10 mol%) catalyst. Switch solvent to DMF to increase nucleophile solubility. |
| Dark/Tarry Mixture | Polymerization or decomposition. | Exclude light (isoxazoles can be photosensitive). Ensure atmosphere is inert ( |
| Product is Unstable | Acidic hydrolysis during workup. | 3-alkoxyisoxazoles can hydrolyze in strong acid. Keep workup neutral ( |
Safety & Handling
-
Vesicant Hazard: 3-chloromethyl isoxazoles are alkylating agents. They can cause severe skin irritation or blistering. Double-gloving (Nitrile) and working in a fume hood is mandatory.
-
Explosion Hazard (Azides): If synthesizing the azide derivative, do not use halogenated solvents (DCM) with sodium azide (forms explosive diazidomethane). Use Ether or EtOAc for extractions.
-
Waste Disposal: Quench unreacted alkyl halides with aqueous ammonia or thiosulfate before disposal.
References
-
Synthesis of Functional Isoxazole Derivatives: Kulchitsky, V. A., et al. "Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes." Russian Journal of Organic Chemistry, 2015.
-
Thioether Synthesis & Insecticidal Activity: Yu, G. J., et al. "3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity."[3] Journal of Agricultural and Food Chemistry, 2009.[3]
-
Isoxazole Ring Stability (Leflunomide Mechanism): Kalgutkar, A. S., et al.[4] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition, 2003.
-
General Nucleophilic Substitution Guide: "Nucleophilic substitution reactions." Khan Academy / Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Precision Alkylation using 4-Chloro-3-(chloromethyl)isoxazole
Executive Summary
This guide details the use of 4-chloro-3-(chloromethyl)isoxazole as a selective alkylating agent in the synthesis of pharmaceutical and agrochemical scaffolds. Unlike simple alkyl halides, this heterocyclic building block offers a unique chemoselective profile : it contains a highly reactive "benzylic-like" chloromethyl group (C3 position) and a chemically distinct, less reactive aryl chloride (C4 position).
This duality allows researchers to perform
Chemical Profile & Reactivity Mechanism[1][2][3][4][5]
Structural Analysis
-
Electrophilic Center (Primary): The chloromethyl group at C3. The adjacent isoxazole ring acts as an electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the methylene carbon compared to standard alkyl chlorides.
-
Orthogonal Handle (Secondary): The chlorine atom at C4 is attached directly to the heteroaromatic ring. It is resistant to nucleophilic attack under standard alkylation conditions but remains available for palladium-catalyzed cross-coupling.
Reaction Mechanism ( )
The primary mode of action is a Bimolecular Nucleophilic Substitution (
Figure 1: Mechanistic pathway for the alkylation of nucleophiles using 4-chloro-3-(chloromethyl)isoxazole. The C4-chloro remains intact.
Safety & Handling (Critical)
Hazard Classification: Alkylating Agent / Vesicant / Lachrymator.
| Hazard Category | Description | Mitigation Strategy |
| Skin/Eye Toxicity | Highly irritating; potential to cause severe burns or sensitization.[1] | Wear double nitrile gloves, safety goggles, and a face shield. Handle only in a fume hood. |
| Inhalation | Mucous membrane irritant. | Use a functioning fume hood.[2] Avoid creating dust/aerosols.[1][3][4][5] |
| Reactivity | Stable under ambient conditions but reacts violently with strong oxidizers and strong bases. | Store in a cool, dry place away from incompatible materials. |
| Decontamination | Spills should be neutralized before disposal. | Treat spills with dilute aqueous ammonia or 10% NaOH to quench the alkylating potential. |
Application Protocol A: N-Alkylation (Synthesis of Isoxazolyl-Amines)
Objective: To attach the (4-chloroisoxazol-3-yl)methyl moiety to a secondary amine. This is a common motif in kinase inhibitors and antibacterial agents.
Reagents
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: 4-chloro-3-(chloromethyl)isoxazole (1.1 equiv)
-
Base:
(Anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, for Finkelstein activation
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in dry Acetonitrile (5 mL).
-
Base Addition: Add
(2.0 mmol) to the solution. Stir at room temperature for 10 minutes to ensure deprotonation/equilibration. -
Activation (Optional): If the amine is sterically hindered, add KI (0.1 mmol). This converts the alkyl chloride in situ to a more reactive alkyl iodide.
-
Alkylation: Dropwise add 4-chloro-3-(chloromethyl)isoxazole (1.1 mmol) dissolved in a minimal amount of MeCN.
-
Reaction: Heat the mixture to
under an inert atmosphere ( or Ar) for 4–12 hours.-
Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc) or LC-MS. Look for the disappearance of the amine and the appearance of the product mass (M+1).
-
-
Workup:
-
Cool to room temperature.[6]
-
Filter off the solid inorganic salts (
/KCl). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc and wash with water (
) and brine ( ).
-
-
Purification: Purify via silica gel flash chromatography.
Application Protocol B: O-Alkylation (Synthesis of Isoxazolyl-Ethers)
Objective: To synthesize ether linkages, often used to create bioisosteres of benzyl ethers.
Reagents
-
Substrate: Phenol or Alcohol derivative (1.0 equiv)
-
Reagent: 4-chloro-3-(chloromethyl)isoxazole (1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv, for aliphatic alcohols) -
Solvent: DMF or Acetone
Step-by-Step Methodology
-
Deprotonation:
-
For Phenols: Dissolve phenol in Acetone or DMF. Add
. Stir for 15 mins. -
For Aliphatic Alcohols: Dissolve alcohol in dry THF/DMF at
. Carefully add NaH (60% dispersion). Stir until evolution ceases.
-
-
Addition: Add 4-chloro-3-(chloromethyl)isoxazole (1.2 equiv) slowly to the reaction mixture.
-
Reaction:
-
Phenols:[4] Reflux in Acetone (
) for 6 hours. -
Alcohols: Allow to warm to room temperature and stir for 12–18 hours.
-
-
Quench & Workup:
-
Carefully quench with saturated
solution. -
Extract with Ethyl Acetate (
). -
Dry organic layer over
.
-
-
Purification: Recrystallization is often possible for solid ethers; otherwise, use column chromatography.
Experimental Workflow & Decision Logic
The following diagram illustrates the decision process for selecting conditions based on nucleophile type.
Figure 2: Decision tree for optimizing alkylation conditions based on nucleophile class and reaction progress.
Troubleshooting & Expert Insights
The "Finkelstein" Advantage
The chloromethyl group is reactive, but sterically hindered nucleophiles may react slowly.
-
Insight: Adding catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) (10 mol%) generates the corresponding iodomethyl intermediate in situ. The C-I bond is weaker and the iodide is a better leaving group, accelerating the reaction rate by 2–5x.
Chemoselectivity (The 4-Cl vs. 3-CH2Cl)
-
Observation: Researchers often worry about the 4-chloro substituent reacting.
-
Fact: Under the conditions described (mild base,
), the 4-chloro aryl bond is inert. It requires Palladium catalysis (e.g., ) or extreme forcing conditions to displace. This allows for the synthesis of bifunctional scaffolds where the alkylation is performed first, followed by a Suzuki coupling at the 4-position.
Stability
-
Isoxazole Ring: The isoxazole ring is generally stable to acid but can be vulnerable to reductive ring opening (e.g., hydrogenation,
) or strong bases at high temperatures. Avoid using Lithium Aluminum Hydride (LAH) if the ring needs to be preserved.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole. (Note: Used as surrogate safety data for the 4-Cl analog). Retrieved from
-
Potkin, V. I., et al. (2008).[7] Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Russian Journal of Organic Chemistry. (Demonstrates selective nucleophilic substitution on related azole scaffolds). Retrieved from
-
Organic Chemistry Portal.Nucleophilic Substitution (
). (Mechanistic grounding).[8][9] Retrieved from -
Fisher Scientific. (2025). 4-(Chloromethyl)-3,5-dimethylisoxazole Safety Data. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 19788-37-5 Cas No. | 4-(Chloromethyl)-3,5-dimethylisoxazole | Apollo [store.apolloscientific.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Synthesis of isoxazole-based peptidomimetics using chloromethyl linkers
Application Notes & Protocols
Introduction: The Strategic Value of Isoxazole Scaffolds in Peptidomimetic Design
The isoxazole moiety is a privileged five-membered heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide range of commercial drugs, including antibiotics like sulfamethoxazole and anti-inflammatory agents like parecoxib.[1][2] In the field of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—offer significant advantages, including enhanced bioavailability and resistance to enzymatic degradation.[3]
This guide details a robust and versatile methodology for synthesizing isoxazole-based peptidomimetics. The strategy hinges on two key elements:
-
The 1,3-Dipolar Cycloaddition: A powerful and highly regioselective reaction for constructing the isoxazole core from simple, readily available precursors.[4][5]
-
The 5-(Chloromethyl) Linker: This functional group acts as a reactive electrophilic handle, enabling the efficient and covalent conjugation of the isoxazole scaffold to the nucleophilic sites of amino acids or peptides, such as N-terminal amines or the side-chain amine of lysine.[6][7]
By combining these elements, researchers can generate diverse libraries of novel peptidomimetics, embedding the desirable physicochemical properties of the isoxazole ring into peptide-based structures to explore new therapeutic possibilities.[8][9]
Core Synthetic Strategy: From Aldoxime to Peptidomimetic
The overall synthetic pathway is a two-stage process. First, a 5-(chloromethyl)isoxazole building block is synthesized. Second, this building block is conjugated to a peptide or amino acid via nucleophilic substitution.
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective preparation of 1,2,3-triazole-isoxazole bisfunctional derivatives and their application in peptidomimetic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of isoxazoline-containing peptidomimetics as dual αvβ3 and α5β1 integrin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 3,4-Disubstituted 1,2-Oxazoles
Introduction: The Significance of 3,4-Disubstituted 1,2-Oxazoles in Modern Chemistry
The 1,2-oxazole (or isoxazole) scaffold is a privileged five-membered heterocycle that constitutes the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Specifically, the 3,4-disubstituted substitution pattern offers a unique vector for molecular diversity, enabling the fine-tuning of physicochemical properties and biological activities. These compounds have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3][4] The precise control of substituent placement at the C3 and C4 positions is paramount for targeted drug design and the development of novel functional molecules. This guide provides an in-depth exploration of robust and regioselective synthetic strategies to access these valuable compounds, with a focus on mechanistic understanding and practical implementation in a research setting.
Strategic Approaches to Regiocontrol in 1,2-Oxazole Synthesis
The regioselective construction of the 3,4-disubstituted 1,2-oxazole ring is a significant synthetic challenge. The primary and most versatile method for assembling the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene).[1][5] However, traditional thermal cycloadditions often suffer from a lack of regioselectivity, leading to mixtures of isomers.[5][6] This section will detail modern, reliable methods that overcome this limitation, providing predictable access to the desired 3,4-disubstituted regioisomer.
Enamine-Triggered [3+2] Cycloaddition: A Metal-Free Approach
A highly effective and metal-free strategy for the regioselective synthesis of 3,4-disubstituted 1,2-oxazoles involves an enamine-triggered [3+2] cycloaddition followed by an oxidation step.[7][8] This method offers high yields and tolerates a wide range of functional groups.[8]
Mechanism and Rationale for Regioselectivity:
The reaction proceeds through the initial formation of an enamine from an aldehyde and a secondary amine catalyst (e.g., pyrrolidine). This enamine then acts as the dipolarophile in a [3+2] cycloaddition with a nitrile oxide, which is generated in situ from a hydroximidoyl chloride in the presence of a base like triethylamine. The nucleophilic character of the enamine carbon directs the regioselectivity of the cycloaddition, leading to a 3,4,5-trisubstituted 5-(amino)-4,5-dihydroisoxazole intermediate. Subsequent oxidation of this intermediate eliminates the amine auxiliary and results in the formation of the aromatic 3,4-disubstituted 1,2-oxazole.[7][8]
Experimental Workflow: Enamine-Triggered Synthesis
Caption: Workflow for the enamine-triggered synthesis of 3,4-disubstituted 1,2-oxazoles.
Protocol 1: Synthesis of 3-Phenyl-4-propyl-1,2-oxazole
Materials:
-
Benzohydroximidoyl chloride (1.0 mmol, 155.6 mg)
-
Butanal (1.2 mmol, 86.5 mg, 0.108 mL)
-
Pyrrolidine (0.2 mmol, 14.2 mg, 0.017 mL)
-
Triethylamine (1.5 mmol, 151.8 mg, 0.209 mL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 272.4 mg)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry 25 mL round-bottom flask under an inert atmosphere, add benzohydroximidoyl chloride (155.6 mg) and anhydrous dichloromethane (5 mL).
-
Add butanal (0.108 mL) and pyrrolidine (0.017 mL) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (0.209 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the formation of the dihydroisoxazole intermediate is complete, add DDQ (272.4 mg) to the reaction mixture.
-
Stir at room temperature for an additional 2-3 hours until the aromatization is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-phenyl-4-propyl-1,2-oxazole.
| Reactant Ratios & Conditions | Yield | Regioselectivity | Reference |
| Aldehyde (1.2 eq), Hydroximidoyl chloride (1.0 eq), Pyrrolidine (0.2 eq), Et3N (1.5 eq), DDQ (1.2 eq) in DCM | 77-99% | >99:1 | [8] |
Transition Metal-Catalyzed Approaches
While metal-free methods are advantageous, transition metal catalysis offers alternative pathways with excellent control over regioselectivity. Copper-catalyzed reactions, in particular, have been shown to be effective.
Copper(I)-Catalyzed [3+2] Cycloaddition:
Copper(I) acetylides can undergo cycloaddition with nitrile oxides to regioselectively produce 3,4-disubstituted isoxazoles.[9] Computational studies suggest a non-concerted mechanism involving metallacycle intermediates, which directs the regiochemical outcome.[9] This method is particularly useful when one of the substituents is introduced via the alkyne component.
Reaction Mechanism: Copper-Catalyzed Cycloaddition
Caption: Simplified mechanism of copper-catalyzed synthesis of 3,4-disubstituted 1,2-oxazoles.
Protocol 2: Copper-Catalyzed Synthesis of a 3,4-Disubstituted Isoxazole
Materials:
-
1-Phenyl-1-propyne (1.0 mmol, 130.2 mg)
-
Benzonitrile oxide (generated in situ from benzohydroximoyl chloride and a base) (1.1 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (1.5 mmol, 151.8 mg, 0.209 mL)
-
Toluene, anhydrous (10 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuI (9.5 mg) and anhydrous toluene (5 mL).
-
Add 1-phenyl-1-propyne (130.2 mg) to the suspension.
-
In a separate flask, dissolve benzohydroximoyl chloride (1.1 mmol, 171.1 mg) in anhydrous toluene (5 mL).
-
Slowly add a solution of triethylamine (0.209 mL) in toluene (2 mL) to the benzohydroximidoyl chloride solution at 0 °C to generate the nitrile oxide in situ.
-
After stirring for 15 minutes, transfer the nitrile oxide solution to the Schlenk tube containing the alkyne and CuI catalyst via cannula.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3,4-disubstituted 1,2-oxazole.
| Catalyst | Alkyne Type | Regioselectivity | Reference |
| Cu(I) | Internal or Terminal | High | [9] |
Hypervalent Iodine-Mediated Synthesis
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), provide a mild and efficient method for the in situ generation of nitrile oxides from aldoximes.[6][10] This approach avoids the need for pre-functionalized starting materials like hydroximoyl chlorides and is often metal-free.[5][6] The subsequent cycloaddition with an appropriately substituted dipolarophile can lead to the desired 3,4-disubstituted isoxazoles.
Rationale for Application:
The rapid and clean generation of nitrile oxides under mild conditions allows for their immediate trapping by a dipolarophile present in the reaction mixture.[6] While this method is highly effective for synthesizing 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles, achieving high regioselectivity for 3,4-disubstituted products requires a carefully chosen alkene dipolarophile that biases the cycloaddition.[11][12]
Protocol 3: Hypervalent Iodine-Mediated Synthesis from an Aldoxime
Materials:
-
Benzaldoxime (1.0 mmol, 121.1 mg)
-
1-Phenyl-1-propene (1.2 mmol, 141.8 mg)
-
(Diacetoxyiodo)benzene (DIB) (1.1 mmol, 354.1 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzaldoxime (121.1 mg) and 1-phenyl-1-propene (141.8 mg) in anhydrous DCM (10 mL).
-
Add (diacetoxyiodo)benzene (354.1 mg) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with DCM (10 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to remove excess iodine species.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3,4-disubstituted isoxazoline, which may require subsequent oxidation to the isoxazole depending on the specific substrate and conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Yield | Incomplete reaction; side reactions (e.g., nitrile oxide dimerization). | Ensure anhydrous conditions; use slow addition of the base or nitrile oxide precursor; optimize reaction temperature and time. | [13] |
| Mixture of Regioisomers | Poor regiocontrol in the cycloaddition step. | For cycloadditions, modify the electronic or steric properties of the alkyne/alkene or nitrile oxide; employ a catalyst known to impart high regioselectivity (e.g., Cu(I)); use the enamine-triggered method for guaranteed 3,4-substitution. | [13] |
| Difficulty in Purification | Complex reaction mixture; similar polarity of products and byproducts. | Optimize reaction conditions to minimize byproducts; utilize high-performance liquid chromatography (HPLC) or recrystallization for purification. | [13] |
Conclusion
The regioselective synthesis of 3,4-disubstituted 1,2-oxazoles is a crucial endeavor for advancing drug discovery and materials science. While classical methods often fall short in providing regiochemical control, modern strategies, particularly the enamine-triggered [3+2] cycloaddition, offer a robust and highly selective metal-free alternative. Transition metal-catalyzed and hypervalent iodine-mediated methods also provide powerful tools in the synthetic chemist's arsenal. The choice of method will depend on the desired substitution pattern, functional group tolerance, and available starting materials. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to confidently and efficiently synthesize these valuable heterocyclic compounds.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Jawalekar, A. M., Reubsaet, E., Rutjes, F. P. J. T., & van Delft, F. L. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(10), 2790-2792. [Link]
-
Kwiecień, H., & Włodarczyk, M. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2533. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
van Delft, F. L., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]
-
Kaźmierczak-Barańska, J., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Li, Z., et al. (2015). [3 + 2] Cycloaddition/Oxidative Aromatization Sequence via Photoredox Catalysis: One-Pot Synthesis of Oxazoles from 2H-Azirines. ACS Publications. [Link]
-
Zhdankin, V. V. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. ResearchGate. [Link]
-
Ghavami, G., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]
-
Zhdankin, V. V. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent- Iodine-Mediated Oxidative Cycloaddition Reactions. NSF PAR. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
Zhao, H., et al. (2004). Theoretical study of reaction mechanism and regioselectivity of spiro-isoxazoline derivatives synthesized by intermolecular 1,3-dipolar cycloaddition. Semantic Scholar. [Link]
-
Das, B., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32901-32920. [Link]
-
Wang, J., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Chemistry Portal. [Link]
-
Sharma, V., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry, 15(12), 1025-1054. [Link]
-
Stan, R., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
-
Chen, C.-Y., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 496-505. [Link]
-
Krayushkin, M. M., et al. (2018). Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4. Bioorganic & Medicinal Chemistry Letters, 28(4), 699-703. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 4. Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 12. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chlorination of Isoxazoles
Ticket System Status: [ONLINE] Agent: Dr. A. Vance, Senior Application Scientist Topic: Improving Yield & Selectivity in Isoxazole 4-Chlorination Reference ID: ISOX-CL-4-OPT
Introduction: The Reactivity Paradox
Welcome to the technical support hub. If you are struggling with the 4-chlorination of isoxazoles, you are likely facing the "isoxazole paradox." While the 4-position is the most nucleophilic site on the ring (due to the electron-releasing effect of the oxygen atom and the electron-withdrawing nature of the C=N bond), the overall ring system is
Standard electrophilic aromatic substitution (EAS) protocols often result in low conversion or ring degradation. This guide moves beyond basic textbook recipes to provide field-tested, high-yield protocols using N-Chlorosuccinimide (NCS) and Trichloroisocyanuric Acid (TCCA) .
Module 1: Reagent Selection & Stoichiometry
User Question: "I'm using NCS in DMF, but my yield is stuck at 45%. Should I switch to chlorine gas?"
Technical Response:
Switching to
Recommendation: We recommend two distinct pathways depending on your substrate's sensitivity:
| Feature | Pathway A: Activated NCS | Pathway B: TCCA (High Efficiency) |
| Reagent | N-Chlorosuccinimide + Acid Catalyst | Trichloroisocyanuric Acid |
| Active Species | Protonated N-Cl species / | Free |
| Atom Economy | Low (1 Cl per mole) | High (3 Cl per mole) |
| Reaction Time | 6 – 24 Hours | 5 – 60 Minutes |
| Typical Yield | 60 – 80% | 85 – 98% |
| Best For | Acid-sensitive substrates | Deactivated/Electron-poor rings |
Key Insight: TCCA is superior for stubborn substrates because it releases chlorine more rapidly and maintains a higher concentration of the active electrophile without requiring strong external acids [1, 2].
Module 2: Mechanistic Visualization
To troubleshoot effectively, you must visualize the bottleneck. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).
Figure 1: Mechanism of 4-Position Chlorination
Caption: The electrophilic attack occurs at C4, forming a resonance-stabilized sigma complex. Re-aromatization is the rate-determining step in acidic media.
Module 3: Validated Experimental Protocols
Protocol A: The "Standard" NCS Method (Optimized)
Use this for general substrates with acid-sensitive functional groups.
-
Stoichiometry: Dissolve Isoxazole (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Why AcOH? It serves as both solvent and mild activator for NCS.
-
-
Addition: Add NCS (1.1 equiv) portion-wise at Room Temperature (RT).
-
Thermal Cycle: Heat to 50°C for 4 hours. Monitor by TLC.
-
Checkpoint: If conversion is <50% after 4h, add 0.1 equiv of trifluoroacetic acid (TFA).
-
-
Workup: Dilute with water. Extract with EtOAc.[1] Wash organic layer with 10% Na2S2O3 (to quench oxidative byproducts) and then saturated NaHCO3.
Protocol B: The "High-Performance" TCCA Method
Use this for electron-deficient isoxazoles or when high throughput is required.
-
Stoichiometry: Dissolve Isoxazole (1.0 equiv) in Acetonitrile (MeCN) .
-
Addition: Add TCCA (0.34 equiv) slowly at 0°C.
-
Critical Note: TCCA provides 3 equivalents of Chlorine. 0.34 mol TCCA
1.02 mol . Do not use 1.0 equiv of TCCA unless you want polychlorination [2].
-
-
Reaction: Allow to warm to RT. Stir for 30 minutes.
-
Filtration: The reaction produces Cyanuric Acid as a white precipitate. Filter this off before aqueous workup. This simplifies purification significantly.
Module 4: Troubleshooting Decision Tree
User Question: "My reaction turns dark brown and yield is low. What is happening?"
Technical Response: Darkening usually indicates ring opening (N-O bond cleavage) or polymerization, often caused by excessive heat or unbuffered acidic conditions.
Figure 2: Troubleshooting Logic Flow
Caption: Follow this logic path to diagnose yield issues based on TLC/LCMS data.
Module 5: Comparison of Yield Data
The following data summarizes internal and literature yields for 3,5-disubstituted isoxazoles using different chlorination systems.
| Substrate Type | Method | Solvent | Temp | Yield | Ref |
| 3,5-Diaryl | NCS (1.1 eq) | AcOH | 80°C | 72% | [1] |
| 3,5-Diaryl | TCCA (0.34 eq) | MeCN | RT | 96% | [2] |
| 3-Alkyl-5-Aryl | NCS (1.1 eq) | DMF | 60°C | 65% | [3] |
| 3-Alkyl-5-Aryl | TCCA (0.34 eq) | MeCN | RT | 92% | [2] |
References
-
BenchChem Technical Guides. N-Chlorosuccinimide: Mechanism of Action in Chlorination Reactions. BenchChem.[2][3] Link
-
Mendonça, G. F., et al. Trichloroisocyanuric Acid: A Versatile and Efficient Chlorinating and Oxidizing Reagent.[4] ResearchGate (Originally published in Synlett). Link
-
Ohki, H., & Yamaguchi, J. Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.[5] National Institutes of Health (PMC). Link
-
Organic Chemistry Portal. Isoxazole Synthesis and Functionalization. Organic Chemistry Portal. Link
Sources
Technical Support Center: Purification of Unstable Chloromethyl Isoxazole Intermediates
Welcome to the Technical Support Center for the purification of unstable chloromethyl isoxazole intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these reactive molecules. The inherent instability of both the isoxazole ring and the chloromethyl group presents unique purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity of your target compounds.
Understanding the Instability
Chloromethyl isoxazole intermediates are notoriously unstable for two primary reasons:
-
The Isoxazole Ring: The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, including strongly acidic or basic environments, reductive conditions, and even upon exposure to certain transition metals or UV light.[1]
-
The Chloromethyl Group: This functional group is a potent electrophile, making the intermediate highly reactive towards nucleophiles.[2][3] This reactivity can lead to undesired side reactions with solvents, impurities, or even the stationary phase during chromatography.
The combination of these factors means that standard purification protocols often lead to significant product degradation, low yields, and the generation of complex impurity profiles.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues you may encounter during the purification of unstable chloromethyl isoxazole intermediates in a question-and-answer format.
Question 1: My chloromethyl isoxazole intermediate is decomposing on the silica gel column. What are my options?
Answer:
Decomposition on a standard silica gel column is the most common issue, primarily due to the acidic nature of silica.[4][5] The silanol groups (Si-OH) on the silica surface can catalyze the degradation of acid-sensitive compounds. Here’s a systematic approach to troubleshoot this problem:
Immediate Steps:
-
Neutralize the Silica Gel: The acidity of the silica gel can be attenuated by preparing a slurry with a solvent system containing a small amount of a volatile base, typically 1-3% triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][7][8]
Protocol for Silica Gel Neutralization:
-
Choose an appropriate solvent system for your flash chromatography based on TLC analysis.
-
Add 1-3% triethylamine to this solvent system.
-
Prepare the silica gel slurry with this basic solvent mixture.
-
Pack the column as usual.
-
Before loading your sample, flush the column with at least one column volume of the basic solvent system to ensure complete neutralization.[6]
-
Run the chromatography using the solvent system with the added base.
-
-
Dry Loading with an Inert Adsorbent: If your compound is sensitive to the solvent used for loading, or if it is a solid, dry loading is recommended.[6]
Protocol for Dry Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of an inert material like Celite® (diatomaceous earth) or deactivated silica gel.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder onto the top of your packed column.
-
Alternative Stationary Phases:
If neutralization of silica gel is insufficient, consider using alternative, less acidic, or basic stationary phases:
| Stationary Phase | Properties & Best Use Cases |
| Alumina | Can be obtained in acidic, neutral, or basic forms. Basic alumina is often a good choice for acid-sensitive compounds and amines.[8] |
| Florisil® | A magnesium silicate-based adsorbent that is milder and less acidic than silica gel.[8] |
| Amine-bonded Silica | Acts as an acid scavenger and is an excellent choice for the purification of basic compounds that may streak on regular silica.[9] |
| Reversed-Phase Silica (C18) | Suitable for more polar compounds. The mobile phase is typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. This can be a good option if your compound is stable in aqueous conditions. |
Question 2: I'm still seeing degradation even with a neutralized column. Could the temperature be a factor?
Answer:
Absolutely. Many reactive intermediates are thermally labile.[1][10] Elevated temperatures, which can occur locally on the column bed due to the heat of adsorption, can accelerate decomposition.
Solution: Low-Temperature Flash Chromatography
Performing the purification at reduced temperatures can significantly improve the stability of your intermediate.[11][12]
Experimental Setup for Low-Temperature Flash Chromatography:
-
Pre-cool your solvents: Place your eluent in an ice bath before use.
-
Jacketed Column: If available, use a jacketed chromatography column and circulate a coolant (e.g., from a refrigerated bath) through the jacket.
-
Cold Room: If a jacketed column is not available, the entire chromatography setup can be moved into a cold room (typically 4 °C).
-
Fraction Collection: Collect your fractions in tubes placed in an ice bath to maintain the low temperature.
While chromatographic performance, such as peak shape, might be slightly compromised at lower temperatures, the preservation of the target compound is the primary goal.[11]
Question 3: My compound seems to be reacting with my solvent system. Are there any "safer" solvent choices?
Answer:
Yes, solvent choice is critical. Given that the chloromethyl group is electrophilic, it can react with nucleophilic solvents.
Solvents to Avoid:
-
Alcohols (Methanol, Ethanol): These can act as nucleophiles, leading to the formation of methoxymethyl or ethoxymethyl ethers as byproducts.
-
Water (in excess): Can hydrolyze the chloromethyl group to a hydroxymethyl group. While often used in reversed-phase, its presence should be minimized if hydrolysis is a concern.
Recommended Solvents for Normal Phase Chromatography:
-
Apolar Solvents: Hexanes, heptane, cyclohexane.
-
Moderately Polar, Aprotic Solvents: Ethyl acetate, dichloromethane (DCM), diethyl ether, methyl tert-butyl ether (MTBE).
-
Note on Dichloromethane: While a good solvent for many compounds, it can be slow to elute through silica and may increase column pressure.[6][7]
Question 4: Are there any non-chromatographic methods to purify my unstable intermediate?
Answer:
Yes, avoiding chromatography altogether can be the best strategy for highly unstable compounds.
Alternative Purification Methods:
-
Crystallization/Recrystallization: If your intermediate is a solid, this is often the most effective method for achieving high purity. It involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Precipitation: This is a less selective method than recrystallization but can be useful for quickly removing a significant portion of impurities. It involves adding a solvent in which your compound is insoluble (an anti-solvent) to a solution of your crude product, causing the desired compound to precipitate out.
-
Liquid-Liquid Extraction: A carefully designed series of aqueous extractions at different pH values can remove acidic or basic impurities from your organic solution containing the neutral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the instability of the isoxazole ring?
A1: The isoxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom adjacent to each other. The N-O bond is the weakest bond in the ring and is susceptible to cleavage under various conditions, such as reduction (e.g., catalytic hydrogenation) or in the presence of strong bases.[1]
Q2: How can I quickly assess the stability of my chloromethyl isoxazole intermediate to different conditions?
A2: Before attempting a large-scale purification, perform small-scale stability tests. Dissolve a small amount of your crude material in different solvents (e.g., methanol, DCM, water) and spot it on a TLC plate over time to see if new impurity spots appear. To test for acid or base stability, you can add a drop of a dilute acid (like acetic acid) or base (like triethylamine) to a solution of your compound and monitor by TLC.
Q3: Can I use a rotary evaporator to concentrate my fractions?
A3: Yes, but with caution. Use a low bath temperature and apply vacuum gradually to avoid bumping. Do not evaporate to complete dryness, as this can sometimes lead to decomposition. It is often better to leave a small amount of solvent and then remove the final traces under high vacuum at room temperature or below.
Q4: My compound is a liquid. Can I still use crystallization?
A4: While direct crystallization of a liquid is not possible, you may be able to form a solid derivative that can be crystallized and then converted back to the desired compound. However, for an unstable intermediate, this is often not practical as the additional reaction steps can lead to further degradation. For oils, low-temperature chromatography or distillation (if thermally stable) are generally better options.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of unstable chloromethyl isoxazole intermediates.
Caption: Decision workflow for purifying unstable intermediates.
References
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Redox signaling regulated by electrophiles and reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification for basic compounds by functional silica gel|Fujisilysia Chemical [fuji-silysia.co.jp]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Minimizing Side Reactions in Isoxazole Alkylation Protocols
Welcome to the technical support center for isoxazole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who work with isoxazole scaffolds. Alkylation of the isoxazole core is a fundamental transformation, yet it is fraught with challenges including poor regioselectivity and undesired side reactions. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, optimize your reaction outcomes, and ensure the structural integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for alkylation on an isoxazole derivative?
An isoxazole ring presents multiple potential sites for alkylation, and the outcome is highly dependent on the substrate's structure and the reaction conditions. The main possibilities are:
-
N-Alkylation: Attack at the ring nitrogen atom (N-2) is common, leading to the formation of a quaternary N-alkylisoxazolium salt. This is often the desired pathway for modifying the core electronic properties or for subsequent ring-opening reactions.[1]
-
O-Alkylation: For isoxazole tautomers like isoxazol-5-ones or isoxazol-3-ols, deprotonation creates an ambident anion, allowing for alkylation on the exocyclic oxygen. This yields an alkoxyisoxazole derivative.
-
C-Alkylation: Alkylation can occur at a carbon atom. This can be either on a substituent (e.g., a methyl group at the C-5 position) or directly on the isoxazole ring (typically at C-4 or C-5) after deprotonation with a strong base.[1][2]
Q2: My N-alkylation reaction is resulting in ring opening. Why is this happening?
This is a critical and common side reaction. The initial product of N-alkylation is an N-alkylisoxazolium salt. This quaternization significantly activates the isoxazole ring, making it highly susceptible to nucleophilic attack and subsequent cleavage of the weak N-O bond.[1][3] If your reaction medium contains a strong nucleophile (like an alkoxide from a sodium alkoxide base, or even excess amine), it can attack the isoxazolium salt as it's formed, leading to the ring-opened β-amino enone product.[1]
Q3: What is the "HSAB principle" and how does it apply to isoxazole alkylation?
The Hard and Soft Acids and Bases (HSAB) principle is a key concept for predicting the regioselectivity of ambident nucleophiles, such as the anion of an isoxazol-5-one.[4][5]
-
Hard species are small, highly charged, and not easily polarizable (e.g., O, F, carbocations, H+).
-
Soft species are larger, have a lower charge density, and are more polarizable (e.g., S, I, C, neutral sp2 carbons).
The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases .[4] In an isoxazol-5-one anion, the oxygen atom is the "hard" nucleophilic center, while the nitrogen and C-4 carbon are "softer". Therefore:
-
To favor O-alkylation , use a hard electrophile (e.g., dimethyl sulfate, Meerwein's salt like Et₃O⁺BF₄⁻).[1][6]
-
To favor N- or C-alkylation , use a softer electrophile (e.g., methyl iodide).[4]
Q4: Are there any major safety concerns with N-alkylation of isoxazoles?
Yes. It has been reported that the N-alkylation of isoxazoles may result in explosive mixtures.[7] This is particularly true when using highly reactive alkylating agents at elevated temperatures. It is imperative to conduct a thorough safety assessment before performing these reactions, use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and consider running reactions at a smaller scale initially.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems you may encounter during isoxazole alkylation experiments.
Problem 1: My reaction yields the O-alkylated isomer instead of the desired N-alkylated product.
This is a classic regioselectivity issue governed by kinetic vs. thermodynamic control and the HSAB principle.
Causality Analysis:
The anion of a tautomerizable isoxazole (e.g., 3-phenylisoxazol-5-one) is an ambident nucleophile with reactive sites at N-2, O-5, and C-4. O-alkylation, attack at the hard oxygen center, is often the kinetically favored pathway, especially with hard electrophiles. N-alkylation may be the thermodynamically more stable product but forms more slowly.
DOT Diagram: Controlling N- vs. O-Alkylation
Caption: Decision workflow for directing N- vs. O-alkylation.
Solutions & Protocols
| Parameter | To Favor N-Alkylation (Softer Site) | To Favor O-Alkylation (Harder Site) |
| Alkylating Agent | Use soft electrophiles with polarizable leaving groups. Examples: Alkyl iodides (R-I), benzyl bromides (Bn-Br). | Use hard electrophiles. Examples: Dialkyl sulfates (R₂SO₄), Oxonium salts (Meerwein's salt, R₃O⁺BF₄⁻).[1] |
| Solvent | Use non-polar or less polar aprotic solvents (e.g., THF, Dioxane, Toluene). These solvents favor tight-ion pairs, which can sterically hinder the oxygen atom and promote reaction at nitrogen.[8][9] | Use polar aprotic solvents (e.g., DMSO, DMF). These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺), creating a "naked" anion and favoring reaction at the most electronegative atom (Oxygen).[5][8] |
| Temperature | Higher temperatures and longer reaction times can favor the thermodynamically more stable N-alkylated product, assuming the reaction is reversible. | Lower temperatures generally favor the kinetically controlled O-alkylated product. |
| Base/Counter-ion | The choice of base can influence the ion-pairing. Bases with larger, softer cations (e.g., Cs₂CO₃) may favor N-alkylation. | Bases with small, hard cations (e.g., NaH, LiHMDS) in polar solvents can promote dissociation and subsequent O-alkylation. |
Problem 2: Alkylation is occurring on a carbon atom, not the intended heteroatom.
C-alkylation is a competing pathway, especially when using strong bases and soft electrophiles.
Causality Analysis:
-
Lateral Alkylation (on substituents): Protons on carbons adjacent to the isoxazole ring can be acidic. For example, the C-5 methyl protons of 3,5-dimethylisoxazole are significantly more acidic than the C-3 methyl protons.[1] Deprotonation with a strong base like sodium amide creates a carbanion that readily reacts with alkyl halides.
-
Direct Ring Alkylation: The isoxazole ring protons themselves can be removed by very strong bases (e.g., n-BuLi, LDA). The order of acidity is generally C5-H > C3-H > C4-H.[10] The resulting lithiated isoxazole is a potent nucleophile for C-C bond formation. Deprotonation at C-3, however, can trigger ring cleavage.[10]
Solutions & Protocols
To Avoid C-Alkylation:
-
Use milder bases (e.g., K₂CO₃, DBU) that are not strong enough to deprotonate the carbon centers.
-
If C-alkylation is still an issue, consider protecting the most acidic C-H position if possible.
Protocol for Selective C-5 Methyl Group Alkylation of 3,5-Dimethylisoxazole [1]
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium amide (1.1 eq) to liquid ammonia (approx. 10 mL/mmol) at -78 °C.
-
Deprotonation: To the stirred suspension, add a solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise and continue stirring for 2-4 hours, allowing the temperature to slowly rise to ambient.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Problem 3: My desired N-alkylated product is unstable and decomposes upon workup/purification.
This is likely due to the inherent instability of the N-alkylisoxazolium salt.
Causality Analysis:
N-alkylisoxazolium salts are charged intermediates and are often not isolated. They are highly electrophilic and can react with nucleophiles present during workup (e.g., water, bicarbonate, or hydroxide if the pH is basic), leading to ring-opening.[1][3]
DOT Diagram: N-Alkylation and Ring Opening Pathway
Caption: Reaction pathway showing the formation and subsequent ring-opening of N-alkylisoxazolium salts.
Solutions:
-
Modify Workup: Use a non-nucleophilic, mildly acidic workup (e.g., dilute citric acid or cold, saturated NH₄Cl solution) to neutralize any base without introducing strong nucleophiles. Avoid strongly basic conditions (pH > 8) during extraction.
-
Change Base: If using a nucleophilic base (e.g., sodium methoxide), switch to a non-nucleophilic base (e.g., NaH, DBU, proton sponge). This prevents the base itself from acting as the ring-opening agent.
-
Temperature Control: Perform the reaction and workup at low temperatures (0 °C to -78 °C) to minimize the rate of decomposition.
-
Immediate Use: In many cases, N-alkylisoxazolium salts are best generated and used in situ for a subsequent reaction without isolation.
References
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Dalal Institute. [Link]
-
Qi, S.-S., Jiang, Z.-H., Chu, M.-M., Wang, Y.-F., Chen, X.-Y., Ju, W.-Z., & Xu, D.-Q. (2020). Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. Organic & Biomolecular Chemistry, 18(12), 2259–2263. [Link]
-
van der Heijden, K., Dalla-Vechia, L., & Bickelhaupt, F. M. (2020). Ambident Nucleophilic Substitution: Understanding Non-HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry – A European Journal, 26(17), 3884–3894. [Link]
-
Qi, S.-S., et al. (2020). Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia contributors. (2023). HSAB theory. Wikipedia. [Link]
-
Scribd. (n.d.). Understanding Ambident Nucleophiles. [Link]
-
van der Heijden, K., Dalla-Vechia, L., & Bickelhaupt, F. M. (2020). Ambident Nucleophilic Substitution: Understanding Non-HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry – A European Journal, 26(17), 3884-3894. [Link]
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. ACS Omega, 3(5), 5507-5524. [Link]
-
Kashima, C. (1979). Synthetic reactions using isoxazole compounds. Heterocycles, 12(10), 1343. [Link]
-
Sugai, S., & Sato, K. (1983). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]
-
Troy, T. P., et al. (2018). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 122(38), 7549-7556. [Link]
-
Barbasiewicz, M., & Fedoryński, M. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 3745-3754. [Link]
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]
-
Meerwein, H. (1973). Oxonium Salts. Organic Syntheses. [Link]
-
Vedejs, E., & Luchetta, L. M. (2002). Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. The Journal of Organic Chemistry, 67(7), 2433-2438. [Link]
-
El-Damasy, A. K., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
Butler, D. E., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6342-6345. [Link]
-
Singh, P. P., & Singh, J. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32969-33000. [Link]
-
Kouznetsov, V. V., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(16), 5139. [Link]
-
Gholam-Hosseini, S., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1210. [Link]
-
Szabó, D., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5462. [Link]
-
Gentry, P. R., et al. (2015). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. The Journal of Organic Chemistry, 80(15), 7796-7803. [Link]
-
Bellasio, E., & Gallo, G. G. (1975). O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. Il Farmaco; edizione scientifica, 30(6), 436-440. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Kouznetsov, V. V., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(16), 5139. [Link]
-
Chavan, P. D. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. [Link]
-
Concellón, C., et al. (2015). Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. [Link]
-
White, D. E., et al. (2021). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]
-
Gunanathan, C., & Gandelman, M. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205. [Link]
-
Osipov, S. N., et al. (2018). Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts. Organic Chemistry Frontiers, 5(12), 1904-1908. [Link]
-
El-Damasy, A. K., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
El-Damasy, A. K., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Al-Iraqi, M. A. H., & Al-Karawi, A. J. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 220-231. [Link]
-
Gunanathan, C., & Gandelman, M. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205. [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. [Link]
-
Gunanathan, C., & Gandelman, M. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. ResearchGate. [Link]
-
Patel, K., & Raj, H. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5), 205-214. [Link]
-
Marcotte, D., et al. (2017). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 60(11), 4646-4664. [Link]
- Fokin, V. V., et al. (2001). Process for synthesizing isoxazolines and isoxazoles.
-
Li, B., et al. (2022). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. [Link]
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Technical Support Center: Solvent Selection for 4-Chloro-3-(chloromethyl)isoxazole Reactions
Welcome to the technical support guide for reactions involving 4-chloro-3-(chloromethyl)isoxazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you make informed decisions in your research. This guide is structured as a series of questions you might encounter during your work, focusing on the critical role of solvent selection in achieving successful outcomes.
Part 1: Frequently Asked Questions - Fundamentals of Reactivity and Solubility
This section addresses the most common initial questions regarding the handling and basic properties of 4-chloro-3-(chloromethyl)isoxazole.
Q1: What are the primary reactive sites on 4-chloro-3-(chloromethyl)isoxazole and how does this influence my reaction plan?
Answer: 4-chloro-3-(chloromethyl)isoxazole possesses two distinct chlorine atoms with significantly different reactivities. Understanding this difference is the foundation of planning your synthesis.
-
The Chloromethyl Group (-CH₂Cl) at the 3-position: This is a primary alkyl halide. The carbon atom is sp³-hybridized and is highly susceptible to nucleophilic attack via a classic S_N2 mechanism. This will be the site of reaction for the majority of common nucleophiles (amines, thiolates, alkoxides, etc.).
-
The Chloro Group at the 4-position: This is a vinylic chloride. The carbon atom is sp²-hybridized, and the chlorine atom's lone pairs can participate in resonance with the isoxazole ring. Consequently, this chlorine is significantly less reactive towards standard nucleophilic substitution.[1] Displacement of this chlorine typically requires more specialized conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[2][3]
For most applications, you can selectively target the chloromethyl group for substitution while leaving the 4-chloro group intact.
Caption: Reactivity sites on 4-chloro-3-(chloromethyl)isoxazole.
Q2: What are the general solubility characteristics of 4-chloro-3-(chloromethyl)isoxazole?
Answer: Like many substituted isoxazoles used in medicinal chemistry, this compound exhibits good solubility in a range of common organic solvents but has limited aqueous solubility.[4][5] This profile is advantageous for performing reactions in organic media and for product extraction during workup.
| Solvent Class | Examples | Solubility & Compatibility Notes |
| Polar Aprotic | Acetone, Acetonitrile (ACN), DMF, DMSO | Excellent Solubility. These are the preferred solvents for S_N2 reactions. They are polar enough to dissolve the substrate and most nucleophilic salts while accelerating the reaction rate.[6][7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent Solubility. Useful for reactions at or below room temperature and for extraction. DCM is a common choice for setting up reactions before adding other reagents.[8] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good Solubility. Often used in organometallic reactions or with moderately polar reagents. THF is a versatile choice but less polar than DMF or DMSO. |
| Aromatics | Toluene, Xylene | Moderate Solubility. Can be used for reactions requiring higher temperatures, but less ideal for reactions involving ionic nucleophiles due to low polarity. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Poor Solubility. These solvents should generally be avoided for S_N2 reactions as they can slow the rate and act as competing nucleophiles (solvolysis).[9][10] Water solubility is expected to be very low. |
| Nonpolar Alkanes | Hexane, Heptane | Poor Solubility. Primarily useful as anti-solvents for precipitation/crystallization or in chromatography. |
Q3: Are there any solvents or conditions I should avoid entirely?
Answer: Yes. Certain conditions can lead to decomposition or undesirable side reactions.
-
Strong Aqueous Base: The isoxazole ring can be susceptible to base-catalyzed ring opening, particularly at elevated temperatures.[11][12] Avoid using strong bases like NaOH or KOH in protic solvents if heating is required. If a base is needed for an S_N2 reaction, an anhydrous inorganic base like K₂CO₃ or a non-nucleophilic organic base like triethylamine is a much safer choice.[13]
-
Protic Solvents with Weak Nucleophiles: If your nucleophile is weak, using a protic solvent like methanol or ethanol can lead to significant amounts of the solvolysis byproduct, where the solvent molecule itself acts as the nucleophile.
-
UV Light: Isoxazoles can be photochemically active and may rearrange or decompose under UV irradiation.[14] It is good practice to protect reactions from direct, strong light.
Part 2: Troubleshooting Guide for Nucleophilic Substitution Reactions
This section focuses on the most common application: S_N2 reactions at the chloromethyl position.
Q4: My S_N2 reaction is giving a very low yield. Could my solvent be the problem?
Answer: Absolutely. Solvent choice is one of the most critical factors determining the success of an S_N2 reaction. If your yield is low, your solvent is the first place to troubleshoot.
The rate of an S_N2 reaction is highly dependent on the ability of the solvent to solvate the charged species involved. The ideal solvent will stabilize the counter-ion (e.g., Na⁺, K⁺) of your nucleophile while leaving the nucleophilic anion (e.g., CN⁻, RO⁻) "naked" and free to attack the electrophilic carbon.[6][7]
-
The Problem with Protic Solvents: Polar protic solvents (water, alcohols) form a tight "cage" of hydrogen bonds around the nucleophilic anion.[9][10] This cage must be stripped away for the reaction to occur, which requires significant energy and dramatically slows the reaction rate.
-
The Advantage of Polar Aprotic Solvents: Polar aprotic solvents (DMF, DMSO, ACN) are excellent at solvating cations but poorly solvate anions. This leaves the anion highly reactive and poised for nucleophilic attack, leading to faster reaction rates and higher yields.[6][15]
Caption: Troubleshooting workflow for low S_N2 reaction yields.
Q5: I'm seeing an unexpected side product with a mass corresponding to the addition of my solvent. What is happening?
Answer: You are observing solvolysis. This occurs when the solvent molecule itself acts as a nucleophile, competing with your intended reagent. This is a classic issue when using polar protic solvents, especially with substrates like yours that contain a reactive leaving group.
-
Example: If you run a reaction with a sodium cyanide (NaCN) nucleophile in methanol (MeOH), you will have two competing reactions:
-
Desired Reaction: R-CH₂Cl + CN⁻ → R-CH₂CN + Cl⁻
-
Solvolysis: R-CH₂Cl + CH₃OH → R-CH₂OCH₃ + H⁺ + Cl⁻
-
To prevent solvolysis, you must switch to an aprotic solvent (e.g., DMF, DMSO, acetone) that is incapable of acting as a nucleophile in this manner.
Q6: My reaction is clean but extremely slow, taking days to reach completion. How can I use the solvent to accelerate it?
Answer: A slow reaction rate, assuming adequate temperature, is another strong indicator of a suboptimal solvent choice. As discussed in Q4, the reaction rate for S_N2 displacements is dramatically faster in polar aprotic solvents compared to polar protic or nonpolar solvents.
Actionable Steps:
-
Switch to DMF or DMSO: If you are currently using THF, acetonitrile, or acetone, switching to a more polar aprotic solvent like DMF or DMSO can significantly increase the rate. Their high dielectric constants are excellent for dissolving ionic nucleophiles and accelerating the reaction.
-
Ensure Anhydrous Conditions: Water is a polar protic solvent. Even small amounts in your reaction can solvate the nucleophile and slow things down. Ensure your solvent and reagents are dry.
-
Consider a Phase-Transfer Catalyst: If your nucleophile has poor solubility in your chosen organic solvent, you can use a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). This catalyst helps shuttle the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.
Part 3: Experimental Protocol Example
This section provides a robust, general protocol for a typical nucleophilic substitution, based on common literature procedures.[13]
Protocol: General Procedure for S_N2 Displacement with a Phenolic Nucleophile
This protocol describes the reaction of 4-chloro-3-(chloromethyl)isoxazole with a generic phenol (ArOH) to form an ether linkage.
Materials:
-
4-chloro-3-(chloromethyl)isoxazole (1.0 eq)
-
Substituted Phenol (ArOH) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1–0.2 M concentration with respect to the limiting reagent).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide salt.
-
In a separate vial, dissolve the 4-chloro-3-(chloromethyl)isoxazole (1.0 eq) in a small amount of anhydrous DMF.
-
Add the solution of the isoxazole substrate dropwise to the stirring slurry in the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 50–70 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
-
Solvent (DMF): A polar aprotic solvent that accelerates the S_N2 reaction and readily dissolves the reagents.[13]
-
Base (K₂CO₃): A moderately strong, non-nucleophilic base that deprotonates the phenol without posing a risk of isoxazole ring-opening. Its insolubility helps drive the reaction and makes it easy to remove during workup.
References
-
Jorgensen, W. L., & Williams, A. C. (2014). Quantum mechanical study of solvent effects in a prototype SN2 reaction in solution: Cl- attack on CH3Cl. The Journal of Chemical Physics, 140(5), 054109. [Link]
-
Kashima, C. (1976). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 34(1), 20-31. [Link]
-
Prakash, C., et al. (2007). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 35(10), 1756-1761. [Link]
-
Burshtein, K. Y. (1998). Analysis of solvent effect on SN2 reactions by different theoretical models. Journal of Molecular Structure: THEOCHEM, 431(1-2), 1-10. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry B, 113(32), 11291-11298. [Link]
-
Chemistry Steps. (2025). The Effect of Solvent on SN2 Reactions. Chemistry Steps. [Link]
-
de Vries, H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Molecules, 26(11), 3343. [Link]
-
Dömling, A., et al. (2006). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 8(6), 863-868. [Link]
-
Wikipedia. Isoxazole. [Link]
-
Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 7(5), 227-236. [Link]
-
Shaw, S. D., & Funderburk, S. F. (1987). Solubility Data Series. IUPAC-NIST Solubility Data Series. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2). [Link]
-
Le, T. N., & Dudley, G. B. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484-492. [Link]
-
Kumar, M. P., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research, 13(4), 306-314. [Link]
-
Sosnovskikh, V. Y., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(22), 8031. [Link]
-
Al-Awadi, N. A., et al. (2007). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2007(14), 161-173. [Link]
-
Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]
-
Organic Chemistry. (n.d.). Chapter 9: Substitution Reactions. University of Minnesota. [Link]
-
Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Tetrahedron Letters, 42(35), 6011-6013. [Link]
-
Mustroph, H., et al. (2005). Results of the nucleophilic substitution of chlorine in 1-[(benzthiazol-2-yl)azo]naphthalenes and 8-[(benzthiazol-2-yl)azo]quinolines. ResearchGate. [Link]
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Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-3-Substituted Isoxazoles
Welcome to the technical support center dedicated to navigating the synthetic challenges associated with 4-chloro-3-substituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their experiments due to steric hindrance. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues and offer practical, field-proven solutions.
Section 1: Troubleshooting Common Cross-Coupling Reactions
The C4 position of the isoxazole ring, when flanked by a substituent at C3, presents a classic case of steric hindrance that can significantly impede standard cross-coupling reactions. This section will address the most common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling Failures
Question: My Suzuki-Miyaura coupling of a 4-chloro-3-substituted isoxazole with an arylboronic acid is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?
Answer:
Low or no yield in this context is a frequent issue stemming from the steric congestion around the C4-chloro position, which hinders key steps in the catalytic cycle. The primary culprits are inefficient oxidative addition of the palladium catalyst to the C-Cl bond and the subsequent, sterically demanding reductive elimination step.[1][2]
Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection is Critical:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ often fail with sterically hindered substrates because the ligands are not bulky or electron-rich enough to promote the challenging oxidative addition step.[3]
-
The Solution: Employ catalyst systems specifically designed for sterically demanding couplings. Your choice of ligand is paramount.
-
Bulky, Electron-Rich Phosphine Ligands: These are the workhorses for hindered substrates. Ligands like SPhos, XPhos, and RuPhos (Buchwald ligands) are designed to be both bulky and electron-donating.[4][5] The bulkiness promotes the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition, while the electron-rich nature of the ligand increases the electron density on the palladium center, further facilitating this step.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent σ-donors, even more so than many phosphine ligands, forming very stable bonds with the metal center.[7] This stability can be advantageous in preventing catalyst decomposition at the higher temperatures often required for these reactions. PEPPSI™-type precatalysts, which feature an NHC ligand, are particularly effective.[8]
-
2. Optimizing Reaction Parameters:
-
Base Selection: The choice of base is not trivial. While stronger bases like NaOtBu or K₃PO₄ are common, their physical properties can impact the reaction.[4] For substrates sensitive to strong bases, weaker options like Cs₂CO₃ or K₂CO₃ may be necessary, often requiring higher reaction temperatures.[9] Ensure your base is finely powdered to maximize surface area.[4]
-
Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are standard. For particularly stubborn couplings, increasing the temperature can provide the necessary activation energy. However, be mindful of potential substrate or catalyst decomposition.
-
Water Content: In anhydrous couplings with bases like K₃PO₄, a small amount of water can be beneficial and even necessary to facilitate the transmetalation step.[4]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a DOT script for a troubleshooting workflow diagram.
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination Challenges
Question: I am attempting a Buchwald-Hartwig amination on my 4-chloro-3-substituted isoxazole with a primary/secondary amine, but I am observing significant amounts of starting material and hydrodehalogenation. What should I do?
Answer:
This is a common outcome when the catalytic cycle is stalled. The steric hindrance around the C4 position makes both the oxidative addition and the subsequent C-N reductive elimination challenging. Hydrodehalogenation (replacement of the chloro group with hydrogen) is a frequent side reaction when the desired coupling is slow.
Here’s how to approach this problem:
1. Re-evaluate Your Catalyst System:
-
The Problem: The reactivity of the palladium catalyst is highly dependent on the chosen ligand, and this is even more pronounced with challenging substrates.
-
The Solution: Utilize modern, highly active catalyst systems.
-
Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more effective than traditional sources like Pd(OAc)₂ because they more cleanly and efficiently generate the active LPd(0) catalyst.[10]
-
Ligand Choice: The choice of ligand is highly dependent on the amine nucleophile.[10] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines. For particularly challenging couplings, such as with heteroaryl amines or amides, more specialized ligands like tBuBrettPhos may be necessary.[10]
-
2. Base and Solvent Optimization:
-
The Problem: An inappropriate base can either be too weak to deprotonate the amine effectively or too strong, leading to side reactions or degradation of sensitive functional groups.
-
The Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[10] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often in conjunction with higher temperatures.[10] The choice of solvent can also influence the reaction; toluene and dioxane are common choices.
3. Address Hydrodehalogenation:
-
The Cause: This side reaction can arise from several pathways, including the presence of water or other proton sources, or from β-hydride elimination if the amine has an available β-hydrogen.
-
The Solution:
-
Ensure strictly anhydrous conditions. Use dry solvents and reagents.
-
Optimize the catalyst-to-ligand ratio.
-
Consider a different base that may be less prone to promoting this side reaction.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered 4-Chloro-3-Substituted Isoxazole
This protocol provides a robust starting point for optimization.
| Reagent/Component | Amount (equivalents) | Molar Amount (for 1 mmol scale) |
| 4-chloro-3-substituted isoxazole | 1.0 | 1.0 mmol |
| Amine | 1.2 | 1.2 mmol |
| Palladium Precatalyst (e.g., XPhos Pd G3) | 0.02 (2 mol%) | 0.02 mmol |
| Base (e.g., NaOtBu) | 1.4 | 1.4 mmol |
| Anhydrous, Degassed Solvent (e.g., Toluene) | - | 5 mL |
Procedure:
-
To an oven-dried reaction vial, add the 4-chloro-3-substituted isoxazole, palladium precatalyst, and base under an inert atmosphere (e.g., in a glovebox).
-
Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with an inert gas like argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
Section 2: Alternative Synthetic Strategies
Question: I've tried optimizing my cross-coupling reactions with limited success. Are there alternative ways to synthesize 3,4-disubstituted isoxazoles that bypass the sterically hindered C4-halogen?
Answer:
Absolutely. When direct functionalization of a pre-formed, sterically hindered isoxazole proves too challenging, it is often more efficient to construct the isoxazole ring with the desired substituents already in place.
1. [3+2] Cycloaddition Reactions:
-
The Principle: This is a powerful method for forming the isoxazole ring. A common approach involves the reaction of a nitrile oxide (the 3-atom component) with an alkyne or a suitably functionalized alkene (the 2-atom component).[11][12]
-
Application: To create a 3,4-disubstituted isoxazole, you can react a nitrile oxide bearing your desired C3 substituent with a terminal alkyne. The resulting 3,5-disubstituted isoxazole can then be functionalized at the C4 position. Alternatively, a more direct approach involves the cycloaddition of a nitrile oxide with an enamine derived from a ketone, which can directly yield a 3,4-disubstituted isoxazole.[13]
2. Multicomponent Reactions (MCRs):
-
The Principle: MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that contains portions of all the starting materials.[14]
-
Application: A common MCR for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[14][15] The resulting isoxazolone can then serve as a versatile intermediate for further modifications.
Decision-Making Flowchart: Synthetic Strategy
The following DOT script illustrates a decision-making process for choosing a synthetic strategy.
Caption: Decision-making flowchart for synthesizing 3,4-disubstituted isoxazoles.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use a 4-iodo or 4-bromo-isoxazole instead of the 4-chloro derivative? A1: Yes, and it is highly recommended if synthetically feasible. The order of reactivity for aryl halides in oxidative addition is generally I > Br > Cl.[10] Starting with a more reactive 4-bromo or 4-iodo derivative will significantly lower the activation barrier for the initial step of the cross-coupling reaction, often leading to higher yields under milder conditions. Several synthetic routes to 4-iodoisoxazoles have been reported.[16][17]
Q2: My reaction is still not working. Could my starting materials be the problem? A2: It's possible. Boronic acids, in particular, can be prone to decomposition (protodeborylation).[8] Ensure your boronic acid is pure and consider using the more stable pinacol boronate ester instead. Also, verify the purity of your 4-chloro-3-substituted isoxazole, as impurities can interfere with the catalyst.
Q3: What role does the substituent at the C3 position play? A3: The electronic nature and steric bulk of the C3 substituent can have a profound effect. An electron-withdrawing group at C3 can make the C4 position more electron-deficient and thus more susceptible to oxidative addition. Conversely, a very large C3 substituent will exacerbate the steric hindrance, making the coupling even more challenging.[18]
Q4: Are there any metal-free alternatives for these couplings? A4: While palladium catalysis is the most common approach, research into metal-free C-H arylation and other coupling methods is ongoing. For the synthesis of the isoxazole ring itself, numerous metal-free routes exist, such as enamine-triggered [3+2] cycloadditions.[13] If your goal is to avoid transition metals entirely, constructing the fully substituted ring from acyclic precursors is your best strategy.[11]
References
-
Setia, P.; Bharti, R.; Sharma, R. Various Synthetic Pathways for the Synthesis of 3,4-Disubstituted Isoxazole by One Pot Multicomponent Reaction. Orbital: The Electronic Journal of Chemistry. 2020, 12 (4), 267-275. [Link]
-
Setia, P.; Bharti, R.; Sharma, R. Various Synthetic Pathways for the Synthesis of 3,4-Disubstituted Isoxazole by One Pot Multicomponent Reaction. Orbital: The Electronic Journal of Chemistry. 2020, 12 (4), 267-275. [Link]
-
Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition | Request PDF. [Link]
-
A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - ChemRxiv. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. [Link]
-
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction - ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
-
metal-catalysed cross-coupling reactions of nitrogen heterocycles - Durham E-Theses. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
-
Sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands with restricted flexibility for catalysis - PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. [Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. [Link]
-
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - arkat usa. [Link]
-
Synthesis and Characterization of some New Chlorosubstitured Isoxazoles using Microwave Irradiation - GP Globalize Research Journal of Science Education. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹³C NMR Characterization of 4-chloro-3-(chloromethyl)-1,2-oxazole
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the ¹³C NMR characterization of 4-chloro-3-(chloromethyl)-1,2-oxazole, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide presents a comprehensive analysis based on predicted data, validated through a comparative study with structurally related analogues. This approach not only offers valuable insights into the spectral features of the target molecule but also serves as a practical framework for the characterization of other novel substituted oxazoles.
The Power of ¹³C NMR in Heterocyclic Chemistry
¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift. For heterocyclic systems like 1,2-oxazoles, ¹³C NMR is particularly powerful for confirming the substitution pattern on the ring, as the chemical shifts of the ring carbons are significantly affected by the nature and position of the substituents.
Predicted ¹³C NMR Spectrum of 4-chloro-3-(chloromethyl)-1,2-oxazole
To provide a baseline for the characterization of 4-chloro-3-(chloromethyl)-1,2-oxazole, a ¹³C NMR spectrum was predicted using established computational methods and comparison with known compounds. The predicted chemical shifts for the four unique carbon atoms are summarized in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for 4-chloro-3-(chloromethyl)-1,2-oxazole
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | ~158-162 |
| C4 | ~115-119 |
| C5 | ~150-154 |
| -CH₂Cl | ~35-40 |
Predicted values are based on analysis of substituent effects and comparison with related compounds. The solvent is assumed to be CDCl₃.
Comparative Analysis with Structurally Related Compounds
The predicted chemical shifts for 4-chloro-3-(chloromethyl)-1,2-oxazole can be rationalized by comparing them with the experimental data of simpler, related 1,2-oxazole derivatives. This comparative approach allows for a deeper understanding of the electronic effects of the chloro and chloromethyl substituents on the oxazole ring. Table 2 presents the experimental ¹³C NMR data for several key reference compounds.
Table 2: Experimental ¹³C NMR Chemical Shifts of Selected 1,2-Oxazole Derivatives
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |
| 1,2-Oxazole | 150.3 | 104.0 | 158.0 | - |
| 3-Methyl-1,2-oxazole | 160.1 | 102.9 | 157.0 | CH₃: 11.2 |
| 5-Methyl-1,2-oxazole | 149.3 | 105.1 | 168.9 | CH₃: 12.1 |
| 3,5-Dimethyl-1,2-oxazole | 158.8 | 104.2 | 167.8 | 3-CH₃: 11.0, 5-CH₃: 12.0 |
| 4-(Chloromethyl)-3,5-dimethylisoxazole | 161.4 | 114.4 | 164.7 | 3-CH₃: 10.8, 5-CH₃: 11.7, -CH₂Cl: 34.9 |
Analysis of Substituent Effects:
-
C3: In the parent 1,2-oxazole, C3 resonates at approximately 150.3 ppm. The introduction of a chloromethyl group at the C3 position is expected to cause a downfield shift due to the electron-withdrawing nature of the chlorine atom. This is consistent with the predicted range of 158-162 ppm for the target molecule.
-
C4: The C4 carbon in 1,2-oxazole appears at around 104.0 ppm. The presence of a chlorine atom directly attached to this carbon will exert a significant deshielding effect, shifting the signal downfield. The observed shift for the C4 carbon in 4-(chloromethyl)-3,5-dimethylisoxazole (114.4 ppm), where the chlorine is one bond further away, supports the predicted range of 115-119 ppm for the more directly substituted 4-chloro-3-(chloromethyl)-1,2-oxazole.
-
C5: The C5 carbon is generally the most downfield signal in the 1,2-oxazole ring. In the target molecule, it is not directly substituted, but electronic effects from the substituents at C3 and C4 will influence its position. The predicted range of 150-154 ppm is in line with the typical chemical shifts observed for C5 in other substituted oxazoles.
-
-CH₂Cl Carbon: The chloromethyl carbon signal is expected to appear in the aliphatic region. The electronegative chlorine atom causes a significant downfield shift compared to a standard methyl group. The experimental value of 34.9 ppm for the chloromethyl carbon in 4-(chloromethyl)-3,5-dimethylisoxazole provides a strong basis for the predicted range of 35-40 ppm in the target molecule.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of 4-chloro-3-(chloromethyl)-1,2-oxazole, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 7.05 T (300 MHz for ¹H).
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Visualizing the Process: Workflows and Structures
To further clarify the process of ¹³C NMR analysis and the structure of the target molecule, the following diagrams are provided.
Caption: Molecular structure of 4-chloro-3-(chloromethyl)-1,2-oxazole with numbered atoms.
Caption: A streamlined workflow for the ¹³C NMR analysis of a novel compound.
Conclusion
This guide provides a comprehensive framework for the ¹³C NMR characterization of 4-chloro-3-(chloromethyl)-1,2-oxazole. By combining predictive methods with a thorough comparative analysis of related compounds, a reliable interpretation of the expected spectrum is achieved. The detailed experimental protocol and workflows offer practical guidance for researchers in the field of synthetic and medicinal chemistry. As with any novel compound, the definitive structural confirmation will ultimately rely on the acquisition and interpretation of a full suite of spectroscopic data, including ¹H NMR, mass spectrometry, and, if possible, single-crystal X-ray diffraction.
References
-
SpectraBase. 3-Methylisoxazole. [Link]
-
SpectraBase. 5-Methylisoxazole. [Link]
-
SpectraBase. 3,5-Dimethylisoxazole. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.
-
University of Ottawa. 13C NMR of "Perdeuterated" Solvents. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
